molecular formula C12H18ClN3OS B1431125 N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1426291-48-6

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1431125
CAS No.: 1426291-48-6
M. Wt: 287.81 g/mol
InChI Key: ZEZWNDNVOZRNRU-UHFFFAOYSA-N
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Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride (CAS: 1225227-39-3) is a synthetic small molecule with the molecular formula C₁₂H₁₇N₃OS·HCl and a molecular weight of 251.35 g/mol (free base) . The compound features a piperidine-4-carboxamide backbone linked to a 4-cyclopropyl-substituted 1,3-thiazol-2-yl group. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS.ClH/c16-11(9-3-5-13-6-4-9)15-12-14-10(7-17-12)8-1-2-8;/h7-9,13H,1-6H2,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZWNDNVOZRNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)NC(=O)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12H17N3OS
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 49657842

The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that thiazole derivatives can act as covalent inhibitors, selectively targeting proteins involved in critical cellular processes. Specifically, studies have shown that compounds with thiazole moieties can induce ferroptosis, a form of regulated cell death associated with the inhibition of glutathione peroxidase 4 (GPX4) . This mechanism is crucial for maintaining cellular homeostasis and has implications in cancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. The compound demonstrated significant antibacterial and antifungal activities against various strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce ferroptosis may contribute to its anticancer properties, making it a potential therapeutic agent for various malignancies .

Case Studies and Research Findings

  • Ferroptosis Induction : A study highlighted the role of thiazole-containing compounds in inducing ferroptosis in cancer cells through covalent interactions with GPX4. This mechanism was validated by western blot analysis and cellular thermal shift assays, confirming the compound's potential as a targeted therapeutic agent .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing piperidine derivatives and assessing their antimicrobial activity. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that this compound has favorable absorption and distribution characteristics, which are essential for its development as a drug candidate .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine derivatives exhibit significant antimicrobial properties. The thiazole ring is known for its ability to enhance the bioactivity of compounds against a range of pathogens, including bacteria and fungi. Studies have shown that modifications in the piperidine structure can lead to enhanced efficacy against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

There is emerging evidence suggesting that thiazole-based compounds may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, certain derivatives have been shown to induce apoptosis in cancer cells, thus highlighting their potential as chemotherapeutic agents .

Neurological Applications

The piperidine moiety is frequently associated with compounds targeting neurological disorders. Research has indicated that derivatives of piperidine can act as inhibitors of neurotransmitter reuptake, which may be beneficial in treating conditions such as depression and anxiety. The thiazole component may also contribute to neuroprotective effects, although more studies are required to fully elucidate these mechanisms .

Fungicidal Properties

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine derivatives have been explored for their potential use as fungicides. The compound's structure allows it to interact with fungal cellular processes, inhibiting growth and reproduction. Patents have documented formulations that combine this compound with other fungicides to enhance efficacy through synergistic effects .

Pest Control

Beyond fungicidal activity, there is potential for this compound in broader pest control applications. Its effectiveness against various phytopathogens positions it as a valuable component in integrated pest management strategies aimed at sustainable agriculture practices .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains; potential for development into therapeutic agents.
Anticancer PropertiesInduced apoptosis in cancer cell lines; further investigation needed for clinical applications.
Neurological EffectsShowed promise in modulating neurotransmitter systems; potential for treating mood disorders.
Agricultural UseEffective as a fungicide; synergistic effects when combined with other active ingredients noted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s structural analogs differ primarily in:

  • Substituents on the thiazole ring (e.g., cyclopropyl vs. methyl).
  • Backbone architecture (piperidine-carboxamide vs. acetamide).
  • Salt form (hydrochloride vs. neutral).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Thiazole) Backbone Molecular Weight (g/mol) Solubility Profile
Target Compound (HCl salt) 4-cyclopropyl Piperidine-4-carboxamide 251.35 (free base) High (HCl salt enhances)
N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide HCl 4-methyl Piperidine-4-carboxamide ~261.46 (HCl salt) Moderate (HCl salt)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide None (phenyl substituent) Acetamide 303.17 (neutral) Lower (neutral form)

Functional Implications

a) Cyclopropyl vs. Methyl Substitution
  • Electronic Effects : Cyclopropane’s ring strain may alter electron distribution, influencing reactivity or intermolecular interactions.
b) Backbone Architecture
  • Piperidine-4-carboxamide : The piperidine ring contributes basicity (pKa ~8–10), improving solubility in acidic environments when protonated. This backbone is common in central nervous system (CNS) drugs due to blood-brain barrier permeability .
  • Acetamide : Neutral acetamide derivatives (e.g., ) exhibit hydrogen-bonding capabilities but lower solubility, limiting bioavailability .
c) Hydrochloride Salt vs. Neutral Form
  • The hydrochloride salt of the target compound enhances aqueous solubility, critical for in vivo applications. Neutral analogs (e.g., ) require organic solvents for dissolution, complicating formulation .

Preparation Methods

Synthesis of the Thiazole Core

The 1,3-thiazole ring bearing a cyclopropyl substituent at the 4-position is typically constructed starting from amino acid derivatives or related precursors. The general synthetic route involves:

  • Conversion of amino acid derivatives to amides , followed by transformation into thioamides.
  • Cyclization to form the thiazole ring using reagents such as calcium carbonate to neutralize hydrobromic acid generated in situ, which simplifies purification and improves yields.
  • This method avoids cumbersome multi-step procedures and reduces racemization at chiral centers, although some partial racemization may occur due to acid-catalyzed imine-enamine tautomerism during aromatization.

This approach is supported by procedures where amino-protected (S)-amino acids are converted into amides, then thioamides, and finally cyclized to bis-protected thiazoles with moderate to high yields and manageable stereochemical integrity.

Preparation of Piperidine-4-carboxamide Intermediate

The piperidine-4-carboxamide moiety is typically prepared by:

  • Functionalization of piperidine derivatives , such as tert-butyl piperidin-4-yl carbamate, through benzylation or other protective group strategies to control reactivity.
  • Deprotection steps to liberate the free amine at the piperidine nitrogen.
  • Amide bond formation by coupling the piperidine amine with carboxylic acid derivatives or acid chlorides under standard peptide coupling conditions using reagents like HOBt, HCTU, and DIEA.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Notes
Thiazole ring synthesis Amino acid derivative, sulfur source, CaCO3 Efficient cyclization with moderate racemization
Piperidine amine prep tert-butyl piperidin-4-yl carbamate, benzylation, deprotection Controlled functionalization of piperidine ring
Amide bond formation HCTU/HOBt, DIEA, DMF/DCM, mild heating High-yield coupling of thiazole and piperidine
Hydrochloride salt formation HCl in ether or EtOAc Stable, isolable hydrochloride salt form
Purification Silica gel chromatography, HPLC High purity confirmed by LC-MS and NMR

This detailed synthesis approach for N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride integrates established organic synthesis techniques with modern coupling strategies and purification methods, providing a robust and reproducible route for this compound’s preparation.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling between 4-cyclopropyl-1,3-thiazol-2-amine and piperidine-4-carboxylic acid derivatives. A typical procedure involves:

Activating the carboxylic acid (e.g., piperidine-4-carboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K.

Reacting the activated intermediate with the thiazole-2-amine derivative in the presence of triethylamine.

Purifying the product via extraction and recrystallization.

Converting the free base to the hydrochloride salt using hydrochloric acid.
This method is analogous to thiazole-containing amide syntheses reported for structurally related compounds .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm, thiazole protons at δ 7–8 ppm).
  • HPLC : Assess purity (>98% recommended for biological assays).
  • X-ray Crystallography : Use programs like SHELXL for structure refinement. For example, hydrogen-bonding patterns (N–H⋯N interactions) can be analyzed to determine molecular packing .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

Basic: What solvents are suitable for solubility testing and formulation?

Methodological Answer:
Based on analogs like SNS-032 (a structurally similar CDK inhibitor):

Solvent Solubility
DMSO~76 mg/mL
Water<1 mg/mL
Ethanol<1 mg/mL
For in vitro assays, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in aqueous buffers. Avoid prolonged storage in protonated solvents to prevent degradation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
Focus on modifying:

  • Cyclopropyl group : Replace with other substituents (e.g., methyl, phenyl) to evaluate steric effects on target binding.
  • Thiazole ring : Explore substitutions at the 4-position to alter electronic properties.
  • Piperidine-carboxamide backbone : Introduce methyl groups or chiral centers to assess conformational flexibility.
    Test derivatives in enzymatic assays (e.g., kinase inhibition) and compare IC50 values. Similar SAR strategies were applied to optimize piperidine-based inhibitors in medicinal chemistry .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:
Conflicting bioactivity data may arise from polymorphic forms or salt-dependent solubility. Use SHELXL or SIR97 to:

Determine the crystal structure and identify hydrogen-bonding motifs (e.g., N–H⋯N interactions in inversion dimers).

Compare lattice parameters with bioassay results to correlate crystallinity with activity.
For example, a 61.8° dihedral angle between thiazole and aryl rings in analogs can influence receptor binding .

Advanced: How should researchers address discrepancies in in vitro vs. in vivo efficacy data?

Methodological Answer:
Discrepancies may stem from:

  • Pharmacokinetics : Poor oral bioavailability due to high logP. Use prodrug strategies (e.g., esterification) to enhance absorption.
  • Metabolic stability : Conduct liver microsome assays to identify vulnerable sites (e.g., piperidine N-oxidation).
  • Formulation : Optimize salt forms (e.g., hydrochloride vs. mesylate) for solubility.
    Refer to studies on similar piperidine-carboxamide derivatives for formulation best practices .

Basic: What safety precautions are necessary during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, rinse immediately with water (15+ minutes); seek medical attention for persistent irritation.
    Safety protocols align with GHS guidelines for structurally related hydrochlorides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride
Reactant of Route 2
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N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

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